molecular formula C20H23ClN2OS2 B14631215 2-Chloro-N-(2-(pentylthio)ethyl)-10H-phenothiazine-10-carboxamide CAS No. 53056-69-2

2-Chloro-N-(2-(pentylthio)ethyl)-10H-phenothiazine-10-carboxamide

Cat. No.: B14631215
CAS No.: 53056-69-2
M. Wt: 407.0 g/mol
InChI Key: XSWRTUOXLFKEGN-UHFFFAOYSA-N
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Description

2-Chloro-N-(2-(pentylthio)ethyl)-10H-phenothiazine-10-carboxamide is a complex organic compound that belongs to the phenothiazine class. Phenothiazines are known for their diverse biological activities and are commonly used in the pharmaceutical industry. This compound is characterized by its unique structure, which includes a phenothiazine core, a chloro substituent, and a pentylthioethyl side chain.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-N-(2-(pentylthio)ethyl)-10H-phenothiazine-10-carboxamide typically involves multiple steps. One common method starts with the chlorination of phenothiazine to introduce the chloro substituent. This is followed by the introduction of the pentylthioethyl group through a nucleophilic substitution reaction. The final step involves the formation of the carboxamide group.

Industrial Production Methods

Industrial production of this compound may involve the use of automated reactors and continuous flow systems to ensure high yield and purity. The reaction conditions are carefully controlled, including temperature, pressure, and the use of catalysts to optimize the reaction rates and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-N-(2-(pentylthio)ethyl)-10H-phenothiazine-10-carboxamide undergoes various chemical reactions, including:

    Oxidation: This reaction can lead to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the carboxamide group to an amine.

    Substitution: The chloro substituent can be replaced by other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophilic substitution reactions typically use reagents like sodium thiolate or primary amines under basic conditions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines.

    Substitution: Various substituted phenothiazine derivatives.

Scientific Research Applications

2-Chloro-N-(2-(pentylthio)ethyl)-10H-phenothiazine-10-carboxamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in the treatment of neurological disorders.

    Industry: Used in the development of dyes and pigments due to its chromophoric properties.

Mechanism of Action

The mechanism of action of 2-Chloro-N-(2-(pentylthio)ethyl)-10H-phenothiazine-10-carboxamide involves its interaction with various molecular targets. The phenothiazine core is known to interact with dopamine receptors, which may explain its potential neurological effects. Additionally, the compound may inhibit certain enzymes, leading to its antimicrobial and anticancer activities.

Comparison with Similar Compounds

Similar Compounds

    Chlorpromazine: Another phenothiazine derivative used as an antipsychotic.

    Thioridazine: Known for its antipsychotic and antiemetic properties.

    Fluphenazine: Used in the treatment of schizophrenia.

Uniqueness

2-Chloro-N-(2-(pentylthio)ethyl)-10H-phenothiazine-10-carboxamide is unique due to its specific substituents, which confer distinct chemical and biological properties. The presence of the pentylthioethyl group may enhance its lipophilicity, potentially improving its ability to cross biological membranes and interact with intracellular targets.

This detailed article provides a comprehensive overview of this compound, covering its synthesis, chemical reactions, applications, mechanism of action, and comparison with similar compounds

Properties

CAS No.

53056-69-2

Molecular Formula

C20H23ClN2OS2

Molecular Weight

407.0 g/mol

IUPAC Name

2-chloro-N-(2-pentylsulfanylethyl)phenothiazine-10-carboxamide

InChI

InChI=1S/C20H23ClN2OS2/c1-2-3-6-12-25-13-11-22-20(24)23-16-7-4-5-8-18(16)26-19-10-9-15(21)14-17(19)23/h4-5,7-10,14H,2-3,6,11-13H2,1H3,(H,22,24)

InChI Key

XSWRTUOXLFKEGN-UHFFFAOYSA-N

Canonical SMILES

CCCCCSCCNC(=O)N1C2=CC=CC=C2SC3=C1C=C(C=C3)Cl

Origin of Product

United States

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